molecular formula C10H13N5O3 B13384877 9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)- CAS No. 4152-76-5

9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)-

Cat. No.: B13384877
CAS No.: 4152-76-5
M. Wt: 251.24 g/mol
InChI Key: XGYIMTFOTBMPFP-UHFFFAOYSA-N
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Description

9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)-: is a compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and have significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)- typically involves the glycosylation of a purine base with a sugar moiety. The reaction conditions often require the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond. The reaction is usually carried out in an anhydrous solvent to prevent hydrolysis of the glycosidic bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification by chromatography and crystallization to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized analogs .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a nucleoside analog. It can be incorporated into nucleic acids, potentially disrupting normal cellular processes and serving as a tool for studying DNA and RNA functions .

Medicine: In medicine, 9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)- is investigated for its antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its ability to mimic natural nucleosides makes it a valuable candidate for drug design and development .

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)- involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal function of DNA and RNA, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes critical for nucleic acid synthesis .

Comparison with Similar Compounds

  • Adenosine phosphate
  • Acadesine
  • Clofarabine
  • Fludarabine phosphate
  • Vidarabine

Comparison: Compared to these similar compounds, 9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)- is unique in its specific sugar moiety and glycosidic linkage. This structural uniqueness can result in different pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of efficacy and safety .

Biological Activity

9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)-, also known as 6-amino-9-(5-deoxy-α-D-xylofuranosyl)-9H-purine, is a purine nucleoside compound with significant biological activity. Its molecular formula is C10H13N5O3C_{10}H_{13}N_{5}O_{3} and it has a molecular weight of approximately 251.245 g/mol. The compound features a purine base linked to a deoxysugar, specifically a furanose form lacking an oxygen atom at the 5-position, which contributes to its unique biochemical properties and potential therapeutic applications .

Research indicates that 9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)- exhibits various biological activities, particularly as an aldose reductase (ALR) inhibitor. Aldose reductase plays a crucial role in the polyol pathway, which is implicated in diabetic complications. The inhibition of ALR can mitigate the effects of hyperglycemia by reducing the conversion of glucose to sorbitol, thus preventing osmotic and oxidative stress in tissues .

Key Findings:

  • Inhibition Potency: A series of derivatives based on this compound were synthesized and tested for their inhibitory effects on ALR. Compound 4e demonstrated the highest potency with an IC50 value of 0.038 μM, indicating strong selectivity and efficacy against ALR2 .
  • Structure-Activity Relationship (SAR): Molecular docking studies revealed that the carboxylic acid head group and various halogen substituents on the benzylamine side chain are critical for enhancing inhibitory activity .

Comparative Analysis with Similar Compounds

The biological activity of 9H-Purin-6-amine can be compared with other nucleosides:

Compound NameMolecular FormulaKey Features
AdenosineC10H13N5O4PCrucial in energy transfer; contains a phosphate group
GuanosineC10H13N5O5PInvolved in protein synthesis; contains a phosphate group
2-AminoadenosineC10H13N5O3Similar purine structure; potential role in signaling

The structural uniqueness of 9H-Purin-6-amine allows for different metabolic pathways compared to typical nucleosides like adenosine and guanosine .

Case Studies

  • Diabetic Complications: A study highlighted the effectiveness of various derivatives of 9H-Purin-6-amine as ALR inhibitors in models simulating diabetic conditions. The results indicated a significant reduction in sorbitol accumulation in treated tissues compared to controls, suggesting therapeutic potential for managing diabetes-related complications .
  • Cancer Research: Preliminary investigations into the effects of this compound on cancer cell lines have shown promise in inhibiting proliferation and inducing apoptosis, although further studies are needed to elucidate the mechanisms involved .

Synthesis Methods

The synthesis of 9H-Purin-6-amine involves several chemical reactions that can be optimized for yield and purity. Techniques such as glycosylation reactions using deoxyribosyl transferases are commonly employed to produce this nucleoside efficiently .

Potential Therapeutic Applications

Given its biological activity, 9H-Purin-6-amine has potential applications in:

  • Diabetes Management: As an ALR inhibitor, it may help prevent diabetic complications.
  • Oncology: Its ability to inhibit cancer cell proliferation opens avenues for further research into its use as an anticancer agent.

Properties

IUPAC Name

2-(6-aminopurin-9-yl)-5-methyloxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-4,6-7,10,16-17H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYIMTFOTBMPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863448
Record name 9-(5-Deoxypentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55670-08-1, 4152-76-5, 72-90-2
Record name NSC102642
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102642
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC89222
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89222
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC86102
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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